2-Cyano-3-hydrazinyl-3-oxo-N-phenylpropanethioamide
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Overview
Description
2-Cyano-3-hydrazinyl-3-oxo-N-phenylpropanethioamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyano group, a hydrazinyl group, and a phenyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-hydrazinyl-3-oxo-N-phenylpropanethioamide typically involves the reaction of cyanoacetamide derivatives with hydrazine and phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent like ethanol or dimethylformamide (DMF), and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-hydrazinyl-3-oxo-N-phenylpropanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyano and hydrazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the cyano or hydrazinyl groups under mild conditions.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
2-Cyano-3-hydrazinyl-3-oxo-N-phenylpropanethioamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydrazinyl-3-oxo-N-phenylpropanethioamide involves its interaction with specific molecular targets. The cyano and hydrazinyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways by binding to nucleophilic sites on proteins and DNA, thereby affecting cellular functions .
Comparison with Similar Compounds
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Hydrazine derivatives: Compounds with hydrazinyl groups are known for their reactivity and use in various chemical reactions.
Phenyl isothiocyanate derivatives: These compounds are used in the synthesis of thiourea derivatives and have applications in medicinal chemistry.
Uniqueness: 2-Cyano-3-hydrazinyl-3-oxo-N-phenylpropanethioamide stands out due to its combination of functional groups, which provide a unique reactivity profile. This makes it a valuable compound for the synthesis of complex molecules and for research in various scientific fields .
Properties
CAS No. |
649724-77-6 |
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Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-cyano-3-hydrazinyl-3-oxo-N-phenylpropanethioamide |
InChI |
InChI=1S/C10H10N4OS/c11-6-8(9(15)14-12)10(16)13-7-4-2-1-3-5-7/h1-5,8H,12H2,(H,13,16)(H,14,15) |
InChI Key |
KCRUQGYATNXWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C(C#N)C(=O)NN |
Origin of Product |
United States |
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